

A Comparative Spectral Analysis of 4-Butylaniline and Its Isomers

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Compound of Interest

Compound Name: **4-Butylaniline**

Cat. No.: **B089568**

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of **4-butylaniline** and its structural isomers. This guide provides a detailed comparison of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual aids to facilitate unambiguous identification and differentiation.

The structural nuances among isomers of butylaniline present a significant challenge in analytical chemistry, particularly in the fields of pharmaceutical development and quality control where precise molecular identification is paramount. This guide offers a comparative spectral analysis of **4-butylaniline** and its key isomers: 2-butylaniline, 3-butylaniline, N-butylaniline, sec-butylaniline, and tert-butylaniline. By examining their distinct spectral fingerprints, researchers can confidently distinguish between these closely related compounds.

Structural Isomers of Butylaniline

The isomers of butylaniline, all sharing the molecular formula $C_{10}H_{15}N$, differ in the position and branching of the butyl group attached to the aniline moiety. These structural variations give rise to unique spectral features.

Figure 1: Structural relationships of butylaniline isomers.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for **4-butyylaniline** and its isomers. These values are compiled from various spectral databases and literature sources.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The N-H stretching vibrations in the amine group and the C-H stretching vibrations of the butyl group and aromatic ring are particularly diagnostic.

Compound	N-H Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	Aliphatic C-H Stretch (cm ⁻¹)	C-N Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)
4-Butylaniline	~3430, ~3350	~3020	~2955, ~2925, ~2855	~1275	~1620, ~1515
2-Butylaniline	~3440, ~3360	~3050	~2958, ~2929, ~2870	~1265	~1615, ~1500
3-Butylaniline	~3435, ~3355	~3030	~2956, ~2927, ~2868	~1270	~1610, ~1590
N-Butylaniline	~3415	~3055	~2957, ~2930, ~2871	~1315	~1603, ~1506
sec- Butylaniline	~3430, ~3350	~3025	~2960, ~2925, ~2875	~1260	~1610, ~1510
tert- Butylaniline	~3450, ~3365	~3035	~2965, ~2870	~1255	~1615, ~1510

Note: The presence of two N-H stretching bands is characteristic of primary amines (4-, 2-, 3-, sec-, and tert-butyylaniline), while secondary amines (N-butyylaniline) exhibit a single N-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data

Compound	Aromatic Protons (δ , ppm)	-NH ₂ /-NH Protons (δ , ppm)	Butyl Group Protons (δ , ppm)
4-Butylaniline	6.95 (d, 2H), 6.59 (d, 2H)	3.48 (s, 2H)	2.48 (t, 2H), 1.53 (m, 2H), 1.32 (m, 2H), 0.90 (t, 3H)
2-Butylaniline	~7.0-6.6 (m, 4H)	~3.6 (br s, 2H)	~2.5 (t, 2H), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H)
3-Butylaniline	~7.1-6.5 (m, 4H)	~3.6 (br s, 2H)	~2.5 (t, 2H), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H)
N-Butylaniline	~7.2-6.6 (m, 5H)	~3.6 (br s, 1H)	~3.1 (t, 2H), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H)
sec-Butylaniline	~7.1-6.5 (m, 4H)	~3.6 (br s, 2H)	~2.5 (m, 1H), ~1.6 (m, 2H), ~1.2 (d, 3H), ~0.9 (t, 3H)
tert-Butylaniline	~7.2 (d, 2H), ~6.6 (d, 2H)	~3.6 (br s, 2H)	~1.3 (s, 9H)

¹³C NMR Spectral Data

Compound	Aromatic Carbons (δ , ppm)	Butyl Group Carbons (δ , ppm)
4-Butylaniline	144.1, 132.8, 129.0, 115.1	34.9, 34.0, 22.4, 14.0
2-Butylaniline	~145, ~130-115 (multiple signals)	~33, ~31, ~22, ~14
3-Butylaniline	~147, ~130-112 (multiple signals)	~35, ~33, ~22, ~14
N-Butylaniline	~148, ~129, ~117, ~113	~44, ~32, ~20, ~14
sec-Butylaniline	~146, ~129-115 (multiple signals)	~42, ~31, ~22, ~12
tert-Butylaniline	~145, ~140, ~126, ~114	~34, ~31 (3C)

Note: Specific NMR data for 2-butylaniline and 3-butylaniline is limited in publicly available databases. The provided values are estimates based on related structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M^+) and the base peak are key identifiers.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Butylaniline	149	106 ($[M-C_3H_7]^+$, benzylic cleavage)
2-Butylaniline	149	106 ($[M-C_3H_7]^+$, benzylic cleavage)
3-Butylaniline	149	106 ($[M-C_3H_7]^+$, benzylic cleavage)
N-Butylaniline	149	106 ($[M-C_3H_7]^+$, α -cleavage), 93 ($[C_6H_5NH_2]^+$)
sec-Butylaniline	149	120 ($[M-C_2H_5]^+$), 106 ($[M-C_3H_7]^+$)
tert-Butylaniline	149	134 ($[M-CH_3]^+$)

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data presented.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

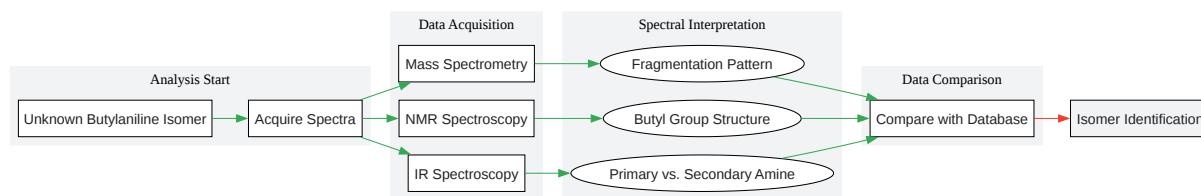
- ^1H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Injector Temperature: 250 °C.
 - Oven Program: Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Mass Scan Range: m/z 40-200.

Logical Workflow for Isomer Differentiation

The differentiation of butylaniline isomers involves a systematic comparison of their spectral data.



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Figure 2: Workflow for the spectral differentiation of butylaniline isomers.

This guide provides a foundational framework for the comparative spectral analysis of **4-butylaniline** and its isomers. While comprehensive data for all isomers across all techniques can be challenging to obtain from public sources, the information presented here offers a robust starting point for researchers in the field. For definitive identification, it is always recommended to compare the spectra of an unknown sample with that of a certified reference standard under identical experimental conditions.

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